molecular formula C21H23NO B8506843 2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholine CAS No. 62686-21-9

2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholine

Cat. No. B8506843
M. Wt: 305.4 g/mol
InChI Key: VFFXSIUGTXVZEF-UHFFFAOYSA-N
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Patent
US04045560

Procedure details

A mixture of 9-(4-methyl-3-oxo-2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene (170 ml) and lithium aluminum hydride (100 mg) in dioxane was stirred at 60° - 70° C. for 6 hours. Excess lithium aluminum hydride was decomposed by addition of water. The reaction mixture was diluted with ethyl acetate, dried over anhydrous sodium sulfate and evaporated to dryness to give 9-(4-methyl-2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene, M.P. 136° - 137° C.
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH:4]([CH2:8][C:9]23[CH2:23][CH:16]([C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][C:22]=42)[C:15]2[C:10]3=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:3]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCOCC1.C(OCC)(=O)C>[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH:4]([CH2:8][C:9]23[CH2:23][CH:16]([C:15]4[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=42)[C:17]2[C:22]3=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
170 mL
Type
reactant
Smiles
CN1C(C(OCC1)CC12C3=CC=CC=C3C(C=3C=CC=CC13)C2)=O
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 60° - 70° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1CC(OCC1)CC12C3=CC=CC=C3C(C=3C=CC=CC13)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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